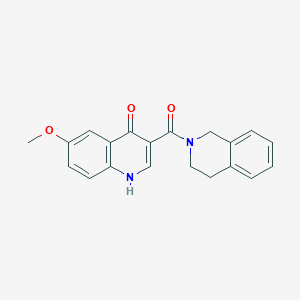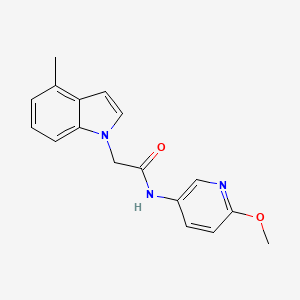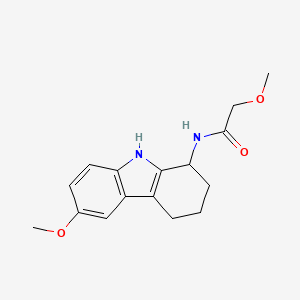![molecular formula C16H17N7O2S B12163458 3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12163458.png)
3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a tetrazole ring, and a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4-Dimethyl-N-[(2Z)-5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-yliden]-2-(1H-tetrazol-1-yl)benzamid umfasst typischerweise mehrere Schritte:
Bildung des Thiadiazolrings: Dies kann durch Umsetzen eines geeigneten Hydrazids mit Schwefelkohlenstoff und einem geeigneten Oxidationsmittel erreicht werden.
Einführung der Tetrahydrofuran-Einheit: Dieser Schritt beinhaltet die Reaktion des Thiadiazol-Zwischenprodukts mit einem Tetrahydrofuran-Derivat unter sauren oder basischen Bedingungen.
Bildung des Tetrazolrings: Dies erfolgt in der Regel durch Cyclisierung einer Azid-Vorstufe mit einer Nitrilverbindung.
Endgültige Kupplung: Der letzte Schritt umfasst die Kupplung der Zwischenprodukte, um das gewünschte Benzamid-Derivat zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um den Ertrag und die Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiadiazolring, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Nitrogruppen oder andere reduzierbare Funktionalitäten im Molekül ausgerichtet sein.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel können Natriumborhydrid, Lithiumaluminiumhydrid oder katalytische Hydrierung verwendet werden.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Alkylierungsmittel werden üblicherweise unter kontrollierten Bedingungen verwendet.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.
Biologie
Biologisch kann die Verbindung interessante pharmakologische Eigenschaften aufweisen, wie z. B. antimikrobielle, antimykotische oder krebshemmende Aktivitäten. Ihre Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.
Medizin
In der Medizin könnten Derivate dieser Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Beispielsweise deutet das Vorhandensein des Thiadiazol- und Tetrazolrings auf mögliche Anwendungen bei der Enzyminhibition oder Rezeptormodulation hin.
Industrie
Industriell könnte die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, wie z. B. verbesserte thermische Stabilität oder einzigartige elektronische Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 3,4-Dimethyl-N-[(2Z)-5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-yliden]-2-(1H-tetrazol-1-yl)benzamid beinhaltet wahrscheinlich die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Thiadiazol- und Tetrazolring kann Wasserstoffbrückenbindungen und andere Interaktionen mit biologischen Makromolekülen bilden und deren Funktion möglicherweise hemmen oder ihre Aktivität verändern. Die genauen beteiligten Wege hängen vom jeweiligen biologischen Kontext und der Art der Zielmoleküle ab.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and tetrazole rings can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3,4-Dimethyl-N-[(2Z)-5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-yliden]-2-(1H-tetrazol-1-yl)benzamid
- 1,3,4-Thiadiazol-Derivate
- Tetrazol-haltige Verbindungen
- Tetrahydrofuran-Derivate
Einzigartigkeit
Was 3,4-Dimethyl-N-[(2Z)-5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-yliden]-2-(1H-tetrazol-1-yl)benzamid auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm ein eigenes Spektrum chemischer und biologischer Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C16H17N7O2S |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
3,4-dimethyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H17N7O2S/c1-9-5-6-11(13(10(9)2)23-8-17-21-22-23)14(24)18-16-20-19-15(26-16)12-4-3-7-25-12/h5-6,8,12H,3-4,7H2,1-2H3,(H,18,20,24) |
InChI-Schlüssel |
QDSBNOYXYYAWNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCO3)N4C=NN=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide](/img/structure/B12163380.png)
![ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163390.png)

![Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B12163414.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12163428.png)
![N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B12163431.png)
![3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12163435.png)
![1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12163437.png)
![4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B12163438.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12163443.png)

![4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12163463.png)


